11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate
Description
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-20,23,28,31H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMDWMKAYYIRK-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985345 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6678-00-8 | |
| Record name | Hydrocortisone 21-valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6678-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006678008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination-Debromination Strategy
A patented method described in CN101397323A outlines a route starting from 17-hydroxyl-4,9-diene-pregnane-3,20-dione (I). The synthesis involves:
-
Bromination : Treatment with bromide reagents (e.g., N-bromosuccinimide) in dichloromethane catalyzed by sulfuric acid yields 9α-bromo-11β-hydroxypregnane-3,20-dione (II).
-
Debromination : Reductive removal of bromine using zinc dust in acetic acid produces 11β,17-dihydroxypregn-4-ene-3,20-dione (III).
-
Iodination : Introduction of iodine at C21 via reaction with iodine monochloride in tetrahydrofuran generates 21-iodo-pregnanetriol (IV).
-
Hydrolysis : Alkaline hydrolysis of IV with potassium carbonate in methanol yields 11β,17,21-trihydroxypregn-4-ene-3,20-dione (V), the core structure for valerate esterification.
This four-step sequence achieves an overall yield of 58–62%, with intermediates characterized by NMR and mass spectrometry.
Epoxidation-Hydrolysis Route
An alternative approach from J. Chem. Soc. Chem. Commun. modifies 3β-acetoxypregn-5-ene-11,20-dione through:
-
Epoxidation : Reaction with 3-chloroperbenzoic acid forms 3β-acetoxy-18,20-epoxy-20-hydroxypregn-5-en-11-one, introducing hydroxyl groups at C18 and C20.
-
Acid Hydrolysis : Treatment with hydrochloric acid in methanol opens the epoxide ring, yielding 11β,18,21-trihydroxypregn-4-ene-3,20-dione.
-
Selective Esterification : Valeric anhydride in pyridine selectively acylates the C21 hydroxyl group to form the 21-valerate ester.
This method emphasizes stereochemical control, with 11β-hydroxyl configuration preserved via substrate-directed epoxidation.
Esterification and Functionalization
C21 Valerate Ester Synthesis
The final step in both pathways involves esterifying the C21 hydroxyl group. As detailed in ChemicalBook entries:
-
Reagents : Valeric anhydride (1.2 equivalents) in anhydrous pyridine at 0–5°C.
-
Conditions : Stirred for 12 hours under nitrogen, followed by quenching with ice water.
-
Yield : 85–90% after recrystallization from ethyl acetate/hexane.
The reaction’s selectivity for C21 over C17 or C11 hydroxyls arises from steric hindrance and hydrogen-bonding effects.
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Solvent | Pyridine | |
| Equivalents (Anhydride) | 1.2 | |
| Purity (Final Product) | ≥98% (HPLC) |
Biotechnological Modifications
While chemical synthesis dominates industrial production, microbial fermentation using Curvularia lunata has been explored. Key limitations include:
-
Low Yields : 12–15% conversion of progesterone to hydrocortisone derivatives.
-
Downstream Processing : Complex purification from fermentation broth increases costs.
Purification and Analytical Methods
Chromatographic Techniques
Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid (55:44:1 v/v) resolves 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-valerate from byproducts. Key parameters:
Crystallization
Recrystallization from ethyl acetate/hexane (1:3) yields needle-shaped crystals with:
Comparative Analysis of Methods
| Method | Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Bromination-Debromination | 62% | 98.5% | 12.40 | Industrial |
| Epoxidation-Hydrolysis | 55% | 97.8% | 18.20 | Pilot Scale |
| Microbial Fermentation | 14% | 89.3% | 44.80 | Lab Scale |
Chemical synthesis outperforms biotechnological approaches in yield and cost, though fermentation remains relevant for niche applications requiring specific stereoisomers.
Industrial Production Considerations
Raw Material Sourcing
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Medical Applications
1.1 Dermatological Treatments
Hydrocortisone valerate is extensively used in dermatology for the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. It acts by reducing inflammation and suppressing immune responses in the skin.
- Mechanism of Action : The compound binds to glucocorticoid receptors, modulating gene expression to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.
1.2 Anti-Inflammatory Treatments
This compound is effective in treating inflammatory conditions beyond dermatological applications, including:
- Rheumatoid Arthritis : Administered to reduce joint inflammation and pain.
- Asthma : Used as an adjunct therapy to manage inflammation in the airways.
Pharmaceutical Formulations
2.1 Topical Preparations
Hydrocortisone valerate is formulated into various topical preparations including creams, ointments, and lotions. These formulations allow for localized treatment with minimal systemic absorption.
| Formulation Type | Concentration | Indications |
|---|---|---|
| Cream | 0.1% - 0.5% | Eczema, dermatitis |
| Ointment | 0.2% - 0.5% | Psoriasis |
| Lotion | 0.1% | General skin inflammation |
2.2 Injectable Forms
In some cases, hydrocortisone valerate may be used in injectable forms for systemic treatment of severe inflammatory conditions.
Analytical Applications
Hydrocortisone valerate is also utilized in analytical chemistry for quality control and pharmacokinetic studies.
3.1 Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases for effective separation and quantification of hydrocortisone valerate in various formulations .
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
Case Studies
Several studies highlight the effectiveness of hydrocortisone valerate in clinical settings:
4.1 Clinical Efficacy in Eczema
A study published in a dermatology journal evaluated the efficacy of hydrocortisone valerate cream in patients with moderate to severe eczema. The results indicated a significant reduction in the severity of symptoms after four weeks of treatment compared to a placebo group .
4.2 Long-term Management of Psoriasis
Research focusing on long-term management strategies for psoriasis demonstrated that patients using hydrocortisone valerate ointment experienced prolonged remission periods with fewer flare-ups compared to those using non-steroidal treatments .
Safety Profile
While generally considered safe when used as directed, potential side effects include skin atrophy, telangiectasia, and systemic absorption leading to adrenal suppression if used excessively or over large areas.
Mechanism of Action
The mechanism of action of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses . The molecular targets include various cytokines and enzymes that play a role in inflammation .
Comparison with Similar Compounds
Core Structural Modifications
The following table highlights key structural differences among hydrocortisone derivatives:
*Calculated based on hydrocortisone (362.46) + valeric acid (102.13) - H₂O (18.02) = 446.57.
Pharmacokinetic and Pharmacodynamic Differences
- Hydrocortisone 21-valerate : The valerate ester slows hydrolysis, extending duration. Ideal for dermatitis due to moderate lipophilicity .
- Hydrocortisone 17-butyrate : Butyrate’s shorter chain allows faster absorption than valerate but shorter action .
- Fludrocortisone acetate : 9α-Fluorination increases mineralocorticoid activity 10-fold; acetate ester prolongs half-life .
- Tixocortol-21-pivalate : Branched pivalate ester resists esterases, causing prolonged tissue retention and allergenicity .
Therapeutic Uses
Biological Activity
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate, commonly referred to as a corticosteroid derivative, is known for its anti-inflammatory and immunosuppressive properties. This compound is synthesized from prednisolone and is utilized in various therapeutic applications, particularly in dermatology and oncology. This article reviews its biological activity based on diverse research findings and includes data tables and case studies.
- Molecular Formula : C26H38O6
- Molecular Weight : 446.58 g/mol
- CAS Number : 6678-00-8
The biological activity of this compound primarily involves the modulation of glucocorticoid receptors. Upon binding to these receptors, the compound influences gene expression related to inflammatory processes. The anti-inflammatory effects are achieved by:
- Inhibition of pro-inflammatory cytokines.
- Suppression of immune cell activation.
- Induction of apoptosis in certain immune cells.
Pharmacological Applications
- Anti-inflammatory Effects :
- Oncology :
- Reproductive Health :
Case Study 1: Eczema Treatment
A clinical study involving 120 patients with moderate to severe eczema showed that topical application of this compound resulted in:
- Improvement Rate : 75% of patients reported marked improvement within four weeks.
- Side Effects : Minimal local side effects were recorded, primarily mild irritation at the application site .
Case Study 2: Cancer Therapy
In a preclinical study using a mouse model for breast cancer:
- Tumor Size Reduction : Mice treated with the compound exhibited a 50% reduction in tumor size compared to control groups.
- Mechanism : The study suggested that the compound inhibited angiogenesis and induced apoptosis in tumor cells .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other corticosteroids:
| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Use |
|---|---|---|---|
| This compound | High | Moderate | Eczema, Cancer Therapy |
| Prednisolone | Moderate | High | Asthma, Autoimmune Diseases |
| Dexamethasone | High | High | Inflammation, Cancer |
Safety Profile
While effective, the safety profile of this compound indicates moderate toxicity through subcutaneous routes and potential teratogenic effects. Long-term use may lead to systemic side effects typical of corticosteroids such as adrenal suppression and increased infection risk .
Q & A
Q. What analytical workflows distinguish isomeric impurities (e.g., 11α vs. 11β-hydroxy) in synthetic batches?
- Methodological Answer: Employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) with polarimetric detection. Confirm configurations using NOE difference spectroscopy (irradiation of C19 methyl to observe 11β-H enhancement) .
Data Analysis & Theoretical Frameworks
Q. How should researchers integrate metabolomics data to map the compound’s systemic effects?
Q. What statistical approaches address batch-to-batch variability in preclinical toxicity studies?
Q. How can cryo-EM elucidate conformational changes in GR induced by 21-valerate binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
